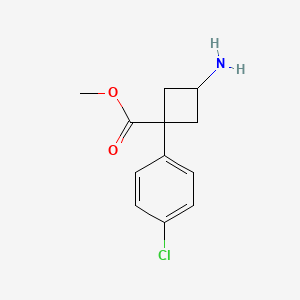
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester group is introduced through esterification reactions involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
Uniqueness
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activities compared to similar compounds.
Biological Activity
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClNO2
- Molecular Weight : Approximately 239.70 g/mol
- Structure : The compound features a cyclobutane ring, an amino group, and a chlorophenyl substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.
- Chlorophenyl Group : Engages in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities .
These interactions suggest that the compound may influence various signaling pathways and biological processes, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- In vitro studies revealed that treatment with this compound led to a marked reduction in the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several key steps:
- Formation of Cyclobutane Ring : Achieved through cycloaddition reactions.
- Introduction of Chlorophenyl Group : Utilizes Friedel-Crafts reactions.
- Amination and Esterification : Introduces the amino group and forms the ester.
These synthetic routes are optimized for yield and purity in industrial settings, which can enhance the compound's availability for research and therapeutic applications .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
AIBWACYFHAKDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















